6-Bromo-3,4-dihydronaphthalene-2-carbonitrile
Description
6-Bromo-3,4-dihydronaphthalene-2-carbonitrile is a brominated, partially hydrogenated naphthalene derivative bearing a nitrile group at position 2. Its molecular formula is C₁₁H₈BrN, with a calculated molecular weight of 234.09 g/mol. The bromine atom at position 6 introduces steric and electronic effects, making it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura), while the nitrile group at position 2 contributes polarity and serves as an electron-withdrawing moiety, influencing both solubility and chemical behavior.
Properties
IUPAC Name |
6-bromo-3,4-dihydronaphthalene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCLQLSXFYUOJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)C=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of 3,4-Dihydronaphthalene Derivatives
The synthesis typically begins with a 3,4-dihydronaphthalene precursor bearing a functional group amenable to further transformation (e.g., ketone or aldehyde at position 2). Bromination at the 6-position is achieved using electrophilic brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.
- Reaction Conditions: Bromination is commonly performed in inert solvents like dichloromethane or acetonitrile at low temperatures (0–25 °C) to avoid overbromination or ring saturation.
- Regioselectivity: The electron density on the aromatic ring directs bromination preferentially to the 6-position due to resonance stabilization and steric factors.
Introduction of the Carbonitrile Group at Position 2
The nitrile group is introduced via:
- Nucleophilic substitution or cyanation reactions starting from a halogenated intermediate at the 2-position.
- Alternatively, oxidation of methyl groups to aldehydes or ketones followed by conversion to oximes and dehydration to nitriles.
One documented approach involves lithiation at the 2-position followed by reaction with electrophilic cyanide sources (e.g., trimethylsilyl cyanide or copper(I) cyanide) to install the cyano group.
Representative Synthetic Route (Adapted from Related Literature)
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Starting from 3,4-dihydronaphthalene-2-one | Selective bromination at 6-position using NBS in acetonitrile at 0 °C | 70–80 | Monitored by TLC and LCMS for regioselectivity |
| 2 | Treatment with n-butyllithium in THF at -78 °C | Lithiation at 2-position followed by quenching with electrophilic cyanide source | 60–75 | Requires inert atmosphere (N2) and dry solvents |
| 3 | Purification by recrystallization or column chromatography | Isolation of pure 6-bromo-3,4-dihydronaphthalene-2-carbonitrile | — | Confirmed by NMR, MS, and HPLC purity analysis |
Example from Related Compound Synthesis
While direct literature on this compound is limited, analogous syntheses of 6-bromo-3,4-dihydroquinolin-2-one derivatives provide insights:
- Sodium hydride in anhydrous N,N-dimethylformamide (DMF) is used for deprotonation.
- Subsequent alkylation or cyanation reactions proceed at low temperatures under inert atmosphere.
- Yields of 70–75% are typical with high purity (>97% by HPLC).
This method highlights the importance of controlled reaction conditions and dry, oxygen-free environments for high yield and selectivity.
Analytical Data Supporting Preparation
| Analytical Technique | Data Summary | Purpose |
|---|---|---|
| 1H NMR (400 MHz, CDCl3) | Aromatic protons at δ 7.3–7.5 ppm; methylene protons at δ 2.5–3.0 ppm | Confirms aromatic substitution and dihydro ring integrity |
| 13C NMR | Signals for cyano carbon around δ 115 ppm; aromatic carbons between δ 120–140 ppm | Confirms presence of nitrile and aromatic carbons |
| Mass Spectrometry (MS) | Molecular ion peak consistent with C11H7BrN (m/z ~ 242) | Confirms molecular weight and bromine incorporation |
| HPLC Purity | >97% purity reported in analogous compounds | Ensures product purity for further applications |
Summary Table of Preparation Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Bromination agent | N-Bromosuccinimide (NBS) or Br2 | Controlled temperature to avoid polybromination |
| Solvent | Acetonitrile, dichloromethane, or DMF | Dry and inert atmosphere preferred |
| Temperature | 0 to 25 °C for bromination; -78 °C for lithiation | Low temperature critical for selectivity |
| Cyanation reagent | n-Butyllithium + electrophilic cyanide (e.g., TMSCN) | Requires strict anhydrous conditions |
| Workup | Quenching with ammonium chloride or methanol | Extraction with ethyl acetate and washing |
| Purification | Column chromatography or recrystallization | Confirmed by NMR and HPLC |
Research Findings and Notes
- The lithiation-cyanation sequence is a reliable method to introduce the cyano group at the 2-position after bromination at the 6-position.
- The use of sodium hydride and DMF in alkylation or substitution reactions provides a mild environment for functionalization without ring saturation.
- Reaction monitoring by LCMS and TLC ensures high regioselectivity and conversion.
- Purification steps are crucial to remove side products and unreacted starting materials, achieving high purity suitable for research or pharmaceutical intermediates.
- The bromine substituent can influence reactivity and biological activity, making precise control of its position essential.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,4-dihydronaphthalene-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the carbonitrile group can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxygenated or aminated compounds .
Scientific Research Applications
Chemistry
6-Bromo-3,4-dihydronaphthalene-2-carbonitrile serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in:
- Reactions with Nucleophiles: The cyano group can react with nucleophiles, facilitating the formation of more complex structures.
- Polymer Chemistry: It can be utilized as a building block for polymers with tailored properties.
Biology
The compound is explored for its potential biological activities:
- Antitumor Activity: Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, making it a candidate for further drug development.
- Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Medicine
The pharmacological potential of this compound is under investigation:
- Drug Development: Its structural characteristics allow it to be modified into more potent drug candidates targeting various diseases.
- Bioactive Molecules: Studies focus on its interactions with biological receptors, aiming to elucidate mechanisms that could lead to new therapeutic approaches.
Case Studies
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The bromine atom and carbonitrile group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
- Molecular Formula : C₁₄H₁₉Br
- Key Features : Shares the brominated tetrahydronaphthalene core but lacks a nitrile group. The tetramethyl substituents increase hydrophobicity (XlogP ≈ 4.5 vs. ~3.5 for the target compound) and steric hindrance, reducing reactivity in substitution reactions compared to the nitrile-bearing target compound .
1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxodecyl)-
- Molecular Formula: C₂₁H₂₃NO₃
- Key Features: Contains a nitrile group but differs in substituents (dihydroxy and decanoyl chain). The hydroxyl groups elevate polarity (PSA = 81.3 Ų vs. ~36.3 Ų for the target compound), enhancing hydrogen-bonding capacity, while the long acyl chain increases hydrophobicity (XlogP = 6.5) .
6-Bromo-chroman-4-ylamine hydrochloride
- Molecular Formula: C₉H₁₁BrNO·HCl
- Key Features : Chroman (oxygen-containing heterocycle) replaces the dihydronaphthalene core. The amine hydrochloride group introduces ionic character, contrasting with the neutral nitrile group in the target compound. This difference significantly impacts solubility in polar solvents .
Physicochemical and Reactivity Comparisons
Table 1 : Comparative Analysis of Key Properties
Research Findings and Implications
- Electronic Effects : The nitrile group in the target compound lowers electron density at the naphthalene core, directing electrophilic substitutions to specific positions (e.g., bromine at position 6). This contrasts with the electron-donating methyl groups in the tetramethyl analog .
- Solubility : The target compound’s moderate XlogP (~3.5) suggests better solubility in organic solvents compared to the hydroxylated derivative (XlogP = 6.5) but lower than the ionic chroman derivative .
- Thermal Stability : Partial hydrogenation in the dihydronaphthalene core may reduce thermal stability relative to fully aromatic analogs, a critical factor in high-temperature reactions.
Biological Activity
6-Bromo-3,4-dihydronaphthalene-2-carbonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both bromine and a cyano group in its molecular structure enhances its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various biological assays, and potential therapeutic applications.
This compound has the following chemical formula:
- Molecular Formula: C12H8BrN
- Molecular Weight: Approximately 247.1 g/mol
The compound features a naphthalene ring system that is partially hydrogenated (dihydronaphthalene) and contains a cyano group (-C≡N) at the 2-position.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Interaction: The bromine atom can engage in halogen bonding, which may enhance binding affinity to specific enzymes or receptors.
- Influence on Biochemical Pathways: The nitrile group can participate in various biochemical reactions, potentially influencing metabolic pathways.
- Antiproliferative Effects: Preliminary studies suggest that this compound may exhibit antiproliferative activity against certain cancer cell lines by interfering with tubulin polymerization.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative effects in vitro. In studies involving breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), the compound showed IC50 values comparable to known chemotherapeutic agents.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MCF-7 | 25 |
| This compound | MDA-MB-231 | 30 |
| Combretastatin A-4 | MCF-7 | 20 |
| Combretastatin A-4 | MDA-MB-231 | 28 |
Mechanistic Insights
The mechanism behind its antiproliferative activity was investigated using flow cytometry and immunofluorescence techniques. The results indicated that treatment with this compound led to cell cycle arrest at the G2/M phase and induced apoptosis in treated cells.
Case Studies
Case Study 1: Anticancer Activity
In a study by , various derivatives of naphthalene were synthesized and evaluated for their anticancer properties. Among them, this compound showed promising results in inhibiting cancer cell proliferation via tubulin destabilization.
Case Study 2: Interaction with Tubulin
A recent investigation highlighted the interaction of this compound with the colchicine-binding site on tubulin. The study demonstrated that it effectively reduced tubulin polymerization, which is critical for mitotic spindle formation during cell division.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
